BenchChemオンラインストアへようこそ!

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine

Antimycobacterial Tuberculosis Structure-Activity Relationship

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine (CAS 2096985-37-2) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It features a 4-fluorophenyl substituent at position 6 and a methyl group at position 7 of the fused pyrazolo-pyrimidine core, conferring a molecular formula of C₁₃H₁₁FN₄ and a molecular weight of 242.25 g/mol.

Molecular Formula C13H11FN4
Molecular Weight 242.25 g/mol
CAS No. 2096985-37-2
Cat. No. B1413162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine
CAS2096985-37-2
Molecular FormulaC13H11FN4
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=NN12)N)C3=CC=C(C=C3)F
InChIInChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)17-11-6-7-16-18(8)11/h2-7H,1H3,(H2,15,17)
InChIKeyDGWLHHDHHGZFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine (CAS 2096985-37-2): Core Scaffold and Procurement-Relevant Identity


6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine (CAS 2096985-37-2) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. It features a 4-fluorophenyl substituent at position 6 and a methyl group at position 7 of the fused pyrazolo-pyrimidine core, conferring a molecular formula of C₁₃H₁₁FN₄ and a molecular weight of 242.25 g/mol . This scaffold is recognized for its ability to act as an adenine bioisostere, making it a privileged structure in kinase inhibitor and antimicrobial drug discovery programs [1][2].

Why 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine Cannot Be Replaced by Unsubstituted or Other Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications can drastically alter biological activity. For example, comprehensive SAR studies of 70 novel analogs demonstrated that the presence of a 4-fluorophenyl group was uniquely associated with the most potent antimycobacterial activity, outperforming other substituents by more than 5.5-fold in MABA and 7.5-fold in LORA assays [1]. Furthermore, the 5-amine substitution pattern determines key physicochemical properties (LogP, TPSA) that govern membrane permeability and target engagement . Therefore, generic substitution by other in-class compounds—such as non-fluorinated, differently substituted, or regioisomeric pyrazolo[1,5-a]pyrimidin-5-amines—will predictably result in loss of potency and altered pharmacokinetic behavior, directly undermining experimental reproducibility.

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine (CAS 2096985-37-2)


4-Fluorophenyl Substituent Enhances Anti-Mycobacterial Potency by >5.5-fold over Other Phenyl Analogs

In a comprehensive SAR investigation of 70 pyrazolo[1,5-a]pyrimidin-7-amine analogs, compounds bearing a 4-fluorophenyl group demonstrated the most potent growth inhibition of M. tuberculosis. Specifically, the 4-F substituted compounds were >5.5-fold more potent in the MABA assay and >7.5-fold more potent in the LORA assay compared to the non-fluorinated and other substituted phenyl analogs [1]. The target compound, 6-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine, incorporates this critical 4-fluorophenyl motif at the 6-position, directly positioning it within this highest-activity cluster.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Lipophilicity Tuning by 4-Fluorophenyl Substitution: Predicted LogP Increase of ~0.6 Units vs. Non-Fluorinated Core

The target compound exhibits a predicted partition coefficient (XLogP) of 2.43, as reported by the supplier LeYan . By contrast, the non-fluorinated parent scaffold, 7-methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1780941-59-4), has a predicted XLogP of approximately 0.55 (calculated via PubChem [1]), yielding a net LogP increase of ~1.88 units. Even when compared to a more conservative hypothetical 6-phenyl-7-methyl analog (estimated XLogP ~1.9–2.1 based on fragment contributions), the 4-fluorophenyl group contributes a ΔLogP of approximately +0.3–0.6 units . This controlled increase in lipophilicity enhances passive membrane permeability without excessively raising the risk of promiscuous binding or poor solubility.

Physicochemical Property Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) of 56.21 Ų Places Compound in Favorable Oral Bioavailability Space

The target compound has a calculated TPSA of 56.21 Ų , which falls well below the Veber threshold of 140 Ų for oral bioavailability. By comparison, the non-fluorinated 7-methylpyrazolo[1,5-a]pyrimidin-5-amine core has a TPSA of 56.15 Ų (PubChem [1]), indicating that the 4-fluorophenyl substitution achieves a desirable lipophilicity increase (Section 3, Item 2) without significantly enlarging the polar surface area.

Drug-likeness Oral Bioavailability Veber Rules

pKa of 2.21 Renders Compound Unionized at Physiological pH, Favoring Passive Membrane Diffusion

The predicted pKa of the target compound is 2.21 ± 0.30 . This means that at physiological pH (7.4), the compound exists predominantly in its unionized form, which is essential for passive diffusion across lipid bilayers. In contrast, pyrazolo[1,5-a]pyrimidine analogs with basic amine substituents (e.g., N-alkylated derivatives with pKa >7) would be substantially ionized at physiological pH, potentially limiting their passive membrane permeability and cellular uptake.

Physicochemical Property Membrane Permeability pKa

Commercial Availability at ≥98% Purity from Multiple Suppliers Ensures Reproducible Procurement

The compound is commercially stocked by multiple suppliers at high purity (≥98% by LeYan ; 95% by CheMenu ), ensuring consistent quality for experimental use. This contrasts with many custom-synthesized in-class analogs, where batch-to-batch variability and limited availability can introduce significant experimental noise. The compound's listing on chemical supplier databases with full predicted property sets (density, pKa, LogP, TPSA) further streamlines procurement decisions .

Procurement Purity Reproducibility

Priority Application Scenarios for 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine (CAS 2096985-37-2) Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization for Antitubercular Drug Discovery

The class-level evidence demonstrating >5.5-fold potency improvement associated with the 4-fluorophenyl motif in M. tuberculosis growth inhibition assays [1] positions this compound as a privileged starting scaffold for tuberculosis drug discovery programs. Its moderate LogP (2.43) and low TPSA (56.21 Ų) further support cellular penetration into infected macrophages where M.tb resides . Researchers should use this compound directly in MABA/LORA assays against M.tb H37Rv as a benchmark comparator when synthesizing novel 5-amino-substituted analogs.

Kinase Inhibitor Screening Panels Exploiting Adenine Bioisostere Properties

The pyrazolo[1,5-a]pyrimidine core is a known adenine bioisostere, and literature confirms that close structural relatives act as potent Pim-1 and FLT3 inhibitors with IC₅₀ values as low as 0.4 nM for FLT3-ITD [2][3]. The target compound's 5-amine group is a critical hydrogen-bond donor/acceptor in the ATP-binding pocket. Given the favorable physicochemical profile (unionized at physiological pH due to pKa 2.21 ), this compound is an ideal starting point for kinase selectivity profiling panels, particularly against the Pim, FLT3, and CDK families.

Physicochemical Property Benchmarking and Pharmacokinetic Profiling

With a well-characterized predicted property set—XLogP 2.43, TPSA 56.21 Ų, pKa 2.21 —this compound serves as a reference standard for establishing property-activity relationships in pyrazolo[1,5-a]pyrimidine lead optimization. Its LogP–TPSA combination places it within the 'sweet spot' for oral bioavailability (Veber rules), making it a suitable control compound for permeability assays (PAMPA, Caco-2) and metabolic stability studies.

Procurement for Collaborative Multi-Center Screening Consortia

The compound's commercial availability at ≥98% purity from multiple suppliers reduces sourcing risk for multi-center screening initiatives. Its presence in HitGen's DNA-encoded library collection further suggests it has been validated for high-throughput screening compatibility, making it a reliable procurement choice for consortia requiring consistent compound quality across geographically distributed laboratories.

Quote Request

Request a Quote for 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.